

# An In-depth Technical Guide to 4-Amino-3-methylbutanoic Acid

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## Compound of Interest

Compound Name: 4-Amino-3-methylbutanoic acid

Cat. No.: B3193378

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## Introduction

**4-Amino-3-methylbutanoic acid** is a gamma-amino acid derivative with a methyl group at the beta-position. Its structure is closely related to that of the inhibitory neurotransmitter  $\gamma$ -aminobutyric acid (GABA), suggesting its potential for neurological and pharmacological research. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological significance, with a focus on its potential mechanism of action.

## Chemical Structure and Identifiers

The chemical structure of **4-Amino-3-methylbutanoic acid** is characterized by a four-carbon butanoic acid backbone with an amino group attached to the fourth carbon and a methyl group on the third carbon.

Table 1: Chemical Identifiers for **4-Amino-3-methylbutanoic Acid**[\[1\]](#)

Identifier	Value
IUPAC Name	4-amino-3-methylbutanoic acid
Molecular Formula	C5H11NO2
SMILES	CC(CC(=O)O)CN
InChI	InChI=1S/C5H11NO2/c1-4(3-6)2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
InChIKey	CZGLBWZXGIAIBU-UHFFFAOYSA-N
CAS Number	71135-23-4
PubChem CID	3539719

Synonyms: 4-amino-3-methyl-butyric acid,  $\beta$ -Methyl- $\gamma$ -aminobutyric acid.[[1](#)]

## Physicochemical Properties

Quantitative data regarding the physicochemical properties of **4-Amino-3-methylbutanoic acid** are essential for its application in research and development. The following table summarizes key computed and, where available, experimental data.

Table 2: Physicochemical Properties of **4-Amino-3-methylbutanoic Acid**

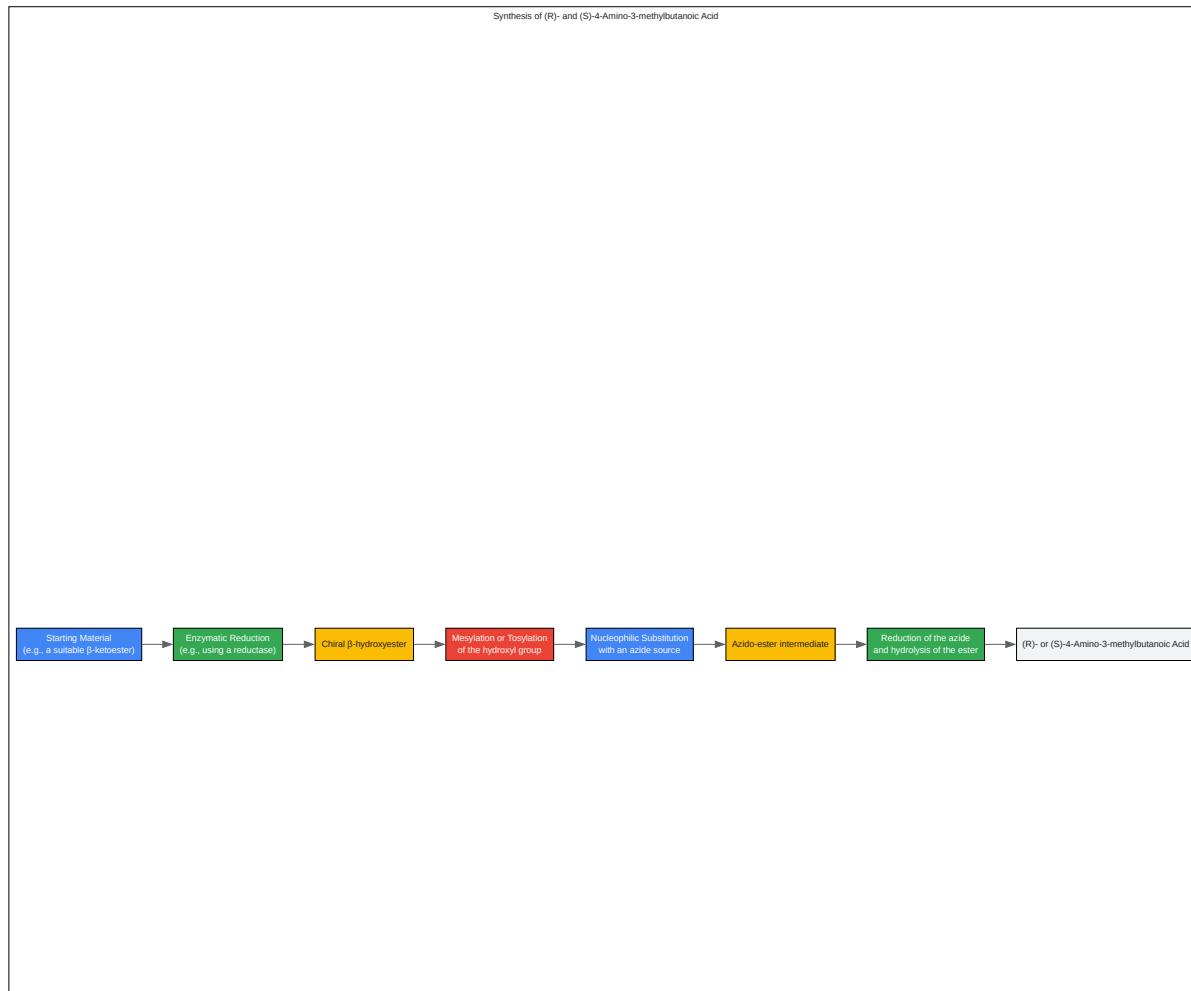
Property	Value	Source
Molecular Weight	117.15 g/mol	PubChem[ <a href="#">1</a> ]
XLogP3	-2.7	PubChem[ <a href="#">1</a> ]
Hydrogen Bond Donor Count	2	PubChem[ <a href="#">1</a> ]
Hydrogen Bond Acceptor Count	3	PubChem[ <a href="#">1</a> ]
Rotatable Bond Count	3	PubChem[ <a href="#">1</a> ]

Note: Experimental data for melting point, boiling point, pKa, and solubility are not readily available in the searched literature. The hydrochloride salt of the (S)-enantiomer, (3S)-4-amino-3-methylbutanoic acid hydrochloride, has a reported melting point of 93-95 °C.

## Experimental Protocols: Synthesis

A key method for the preparation of enantiomerically pure (R)- and (S)-4-Amino-3-methylbutanoic acid is through a chemoenzymatic approach. The following is a generalized workflow based on the principles of such syntheses. For a detailed protocol, consulting the original literature is recommended.[\[2\]](#)

## Chemoenzymatic Synthesis Workflow



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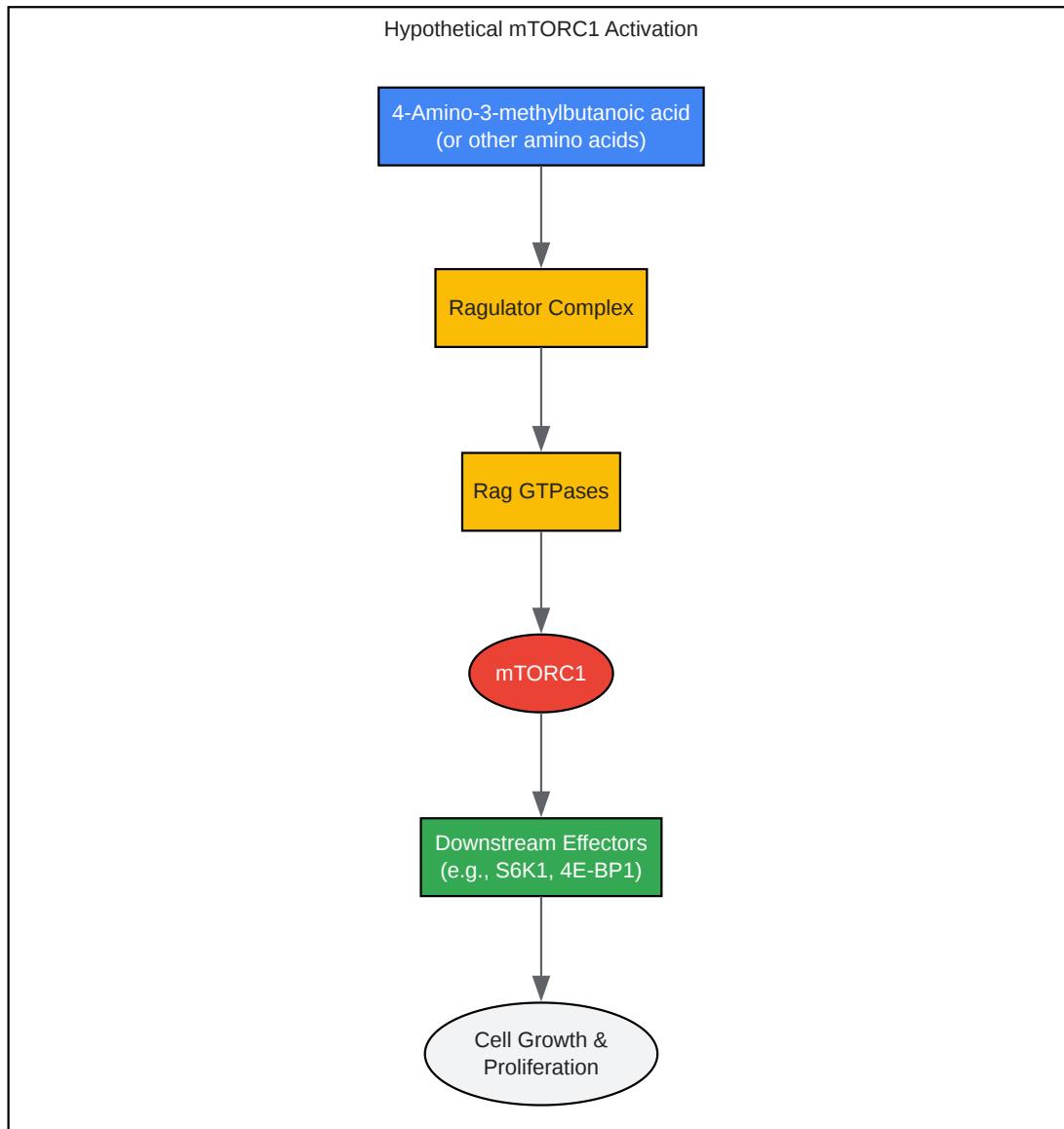
Caption: Chemoenzymatic synthesis workflow.

## Biological Significance and Mechanism of Action

As a structural analog of GABA, **4-Amino-3-methylbutanoic acid** is presumed to interact with the GABAergic system. GABA analogues are known to modulate neuronal excitability and are used as anticonvulsants, sedatives, and anxiolytics.<sup>[3]</sup> The methyl group at the 3-position may influence its binding affinity and selectivity for different GABA receptor subtypes (GABA-A, GABA-B, and GABA-C).

## Potential Signaling Pathway Involvement

Amino acids are crucial signaling molecules that can activate the mTORC1 (mechanistic target of rapamycin complex 1) pathway, a central regulator of cell growth and metabolism. While direct evidence for **4-Amino-3-methylbutanoic acid** is limited, its role as an amino acid derivative suggests a potential to influence this pathway. The mTORC1 pathway is activated by the presence of amino acids, leading to the promotion of protein synthesis and inhibition of autophagy.



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Caption: Postulated mTORC1 signaling pathway.

## Spectroscopic Data

At present, publicly available, experimentally determined spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry) for **4-Amino-3-methylbutanoic acid** are scarce.

Researchers are advised to acquire this data on their own synthesized or purchased samples for definitive characterization.

## Conclusion

**4-Amino-3-methylbutanoic acid** presents an interesting molecule for further investigation, particularly in the fields of neuroscience and drug development. Its structural similarity to GABA suggests a potential to modulate inhibitory neurotransmission. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties, elucidating its specific mechanism of action at GABA receptors, and exploring its potential role in signaling pathways such as mTORC1. The development of robust and scalable synthetic routes will be crucial for enabling these future studies.

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## References

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- 2. scholars.northwestern.edu [scholars.northwestern.edu]
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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Amino-3-methylbutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3193378#4-amino-3-methylbutanoic-acid-chemical-structure]

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